molecular formula C20H23F3N6O2 B6425264 N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2034543-50-3

N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B6425264
CAS No.: 2034543-50-3
M. Wt: 436.4 g/mol
InChI Key: IVVXBUWJOZNPHC-UHFFFAOYSA-N
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Description

This compound is an innovative chemical entity that has attracted significant attention in the fields of medicinal chemistry and industrial applications. The unique combination of its structural motifs—morpholine, pyrrolidine, triazine, and benzamide—contributes to its distinct properties and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions : Preparation generally involves multi-step synthesis. Starting with 4-(morpholin-4-yl)-1,3,5-triazine derivatives, intermediates are formed through nucleophilic substitution reactions. Pyrrolidine and benzamide derivatives are integrated under controlled conditions, often involving base catalysis and organic solvents at elevated temperatures. Industrial Production Methods : Scaling up the process involves optimizing reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis systems are employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions :

  • Substitution

    : It can undergo nucleophilic substitution reactions, particularly at the triazine ring.

  • Reduction and Oxidation

    : Standard oxidation and reduction reactions can modify functional groups, tailoring the compound's properties.

  • Common Reagents and Conditions

    : Strong bases (e.g., NaOH), oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., LiAlH₄) in various organic solvents.

  • Major Products

    : Depending on the reaction, products range from modified benzamides to entirely new heterocyclic compounds.

Scientific Research Applications

Chemistry : Used as a building block in organic synthesis for creating more complex molecules. Biology : Acts as a ligand in binding studies, particularly in enzyme inhibition research. Medicine : Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific protein kinases. Industry : Utilized in the development of novel materials with specific electronic properties, like semiconductors.

Mechanism of Action

  • Primarily, this compound binds to protein targets, altering their function.

  • Molecular Targets and Pathways

    : It often inhibits kinases involved in cell signaling pathways, disrupting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds :

  • N-{[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide

    : Similar in structure but has different pharmacokinetic properties.

  • N-{[4-(pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide

    : Comparison highlights the influence of substituents on activity.

Each compound offers unique benefits and challenges, distinguishing this compound as a versatile tool in research and industry.

Properties

IUPAC Name

N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N6O2/c21-20(22,23)15-5-3-4-14(12-15)17(30)24-13-16-25-18(28-6-1-2-7-28)27-19(26-16)29-8-10-31-11-9-29/h3-5,12H,1-2,6-11,13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVXBUWJOZNPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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